Methyl 4-methoxy-3-methylbenzoylformate

Catalog No.
S8133807
CAS No.
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxy-3-methylbenzoylformate

Product Name

Methyl 4-methoxy-3-methylbenzoylformate

IUPAC Name

methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6H,1-3H3

InChI Key

NVDZQELLYZHESJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)OC)OC

Methyl 4-methoxy-3-methylbenzoylformate belongs to the methyl benzoylformate (MBF) or phenylglyoxylate ester class of compounds. The parent compound, methyl benzoylformate, is a liquid photoinitiator and a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Compounds in this class are characterized by a benzoyl group attached to a methyl ester via a ketone, and their utility is highly dependent on the specific substitution pattern on the aromatic ring, which dictates their photochemical and reactive properties.

Substituting the aromatic ring on a methyl benzoylformate (MBF) derivative is not a trivial modification and prevents direct interchangeability with the parent compound or other analogs. The nature of the substituent—specifically whether it is electron-donating or electron-withdrawing—plays a decisive role in the compound's photoinitiating capability. Electron-donating groups, such as the methoxy and methyl groups present in this compound, have been shown to weaken photoinitiation performance compared to unsubstituted or electron-withdrawing analogs. Therefore, selecting this specific derivative over an alternative is a functionally critical choice dependent on the intended application, not a simple matter of availability or cost.

Reduced Photoinitiation Efficiency Compared to Electron-Withdrawing Analogs

Systematic studies of substituted methyl benzoylformate (MBF) derivatives demonstrate that the electronic effects of substituents are critical for performance as a Norrish Type I photoinitiator. Compounds with electron-donating substituents, such as the 4-methoxy and 3-methyl groups of the target compound, show poor photoinitiating capability. In contrast, derivatives with electron-withdrawing substituents exhibit excellent photoinitiating performance, comparable to commercial benchmarks like BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide).

Evidence DimensionPhotoinitiation Capability
Target Compound DataPoor (inferred due to two electron-donating groups)
Comparator Or BaselineMBF derivatives with electron-withdrawing substituents (e.g., DM-BD-F): Excellent, similar to BAPO. MBF derivatives with other electron-donating groups (e.g., S-MBF, N-MBF): Poor.
Quantified DifferenceQualitatively opposite performance profile based on substituent electronic effects.
ConditionsPhotopolymerization of acrylate monomers (TPGDA/TMPTA) under 405 nm LED irradiation.

This evidence directs buyers away from this compound for high-efficiency photopolymerization, guiding them to select it only for applications where low initiation activity or its specific electronic structure is required.

Precursor Suitability: An Electron-Rich Benzoyl Building Block for Specialized Synthesis

While disadvantageous for photoinitiation, the electron-donating 4-methoxy and 3-methyl groups activate the aromatic ring, making this compound a specialized precursor for syntheses requiring an electron-rich phenylglyoxylate moiety. This contrasts with the parent methyl benzoylformate, which serves as a more general-purpose intermediate. The specific substitution pattern pre-installs functionality and directs the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, in a way that unsubstituted or deactivated analogs cannot.

Evidence DimensionAromatic Ring Reactivity
Target Compound DataActivated towards electrophilic substitution.
Comparator Or BaselineMethyl benzoylformate (unsubstituted): Baseline reactivity. MBF with electron-withdrawing groups: Deactivated towards electrophilic substitution.
Quantified DifferenceQualitatively different reactivity profile for synthetic planning.
ConditionsStandard organic synthesis reaction conditions.

For process chemists and medicinal chemists, this compound offers a specific reactivity profile, potentially reducing the number of synthetic steps required to reach complex, substituted aromatic targets.

Processability: Enhanced Solubility in Nonpolar Organic Solvents

Compared to the parent methyl benzoylformate (C9H8O3), the addition of a methyl and a methoxy group increases the lipophilicity and molecular weight of Methyl 4-methoxy-3-methylbenzoylformate (C11H12O4). This structural change predictably enhances its solubility in nonpolar organic solvents such as toluene, hexanes, or diethyl ether, while reducing its already limited solubility in water. This differs from the parent compound, which is described as soluble in common organic solvents like alcohols and ethers but not specified for hydrocarbons.

Evidence DimensionLipophilicity / Solubility Profile
Target Compound DataHigher lipophilicity; enhanced solubility in nonpolar solvents.
Comparator Or BaselineMethyl Benzoylformate: Baseline lipophilicity; primarily soluble in polar organic solvents.
Quantified DifferenceIncreased nonpolar character due to additional -CH3 and -OCH3 groups.
ConditionsFormulation or reaction in common laboratory and industrial organic solvents.

This property is critical for formulation scientists and process chemists selecting a reagent compatible with nonpolar reaction media or polymer matrices, where the parent compound's solubility may be insufficient.

Strategic Precursor for Multi-Substituted Aromatic Compounds

Where the synthesis target requires an electron-rich benzoyl moiety with the specific 4-methoxy-3-methyl substitution pattern. Its activated ring is advantageous for building complex molecules, such as pharmaceutical or agrochemical active ingredients, where this precise structure is a key pharmacophore or functional element.

Non-Initiating Model Compound for Photophysical Studies

In research contexts requiring a molecule with the optical properties of a substituted benzoylformate but with minimal radical-generating activity. Its poor photoinitiation capability makes it a suitable negative control or model system for studying the behavior of related high-efficiency photoinitiators in complex formulations.

Component in Formulations Requiring High Solubility in Apolar Media

For use in UV-curable or synthetic formulations based on nonpolar carriers, such as hydrocarbon solvents or silicone-based polymers. Its enhanced lipophilicity allows for higher loading and better homogeneity compared to the less substituted and more polar parent compound, methyl benzoylformate.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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